Cas no 2228345-93-3 (1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine)

1-メチル-3-(2-メチルオキシラン-2-イル)-1H-ピロロ[2,3-b]ピリジンは、複素環化合物に分類される有機化合物です。この化合物は、ピロロ[2,3-b]ピリジン骨格にエポキシド基(オキシラン環)が導入された構造を持ち、高い反応性を示します。特に、エポキシド基の開環反応を利用した誘導体合成において有用な中間体としての応用が期待されます。また、ピリジン環とピロール環が縮環した構造は、医薬品や機能性材料の開発において重要な骨格として注目されています。この化合物の特徴的な構造は、分子設計の柔軟性と多様な化学修飾の可能性を提供します。

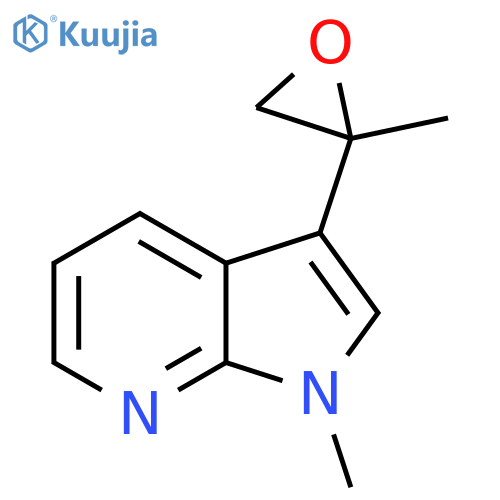

2228345-93-3 structure

商品名:1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine

- 2228345-93-3

- EN300-1760024

- 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine

-

- インチ: 1S/C11H12N2O/c1-11(7-14-11)9-6-13(2)10-8(9)4-3-5-12-10/h3-6H,7H2,1-2H3

- InChIKey: YZMSCPFNHTZQRR-UHFFFAOYSA-N

- ほほえんだ: O1CC1(C)C1=CN(C)C2C1=CC=CN=2

計算された属性

- せいみつぶんしりょう: 188.094963011g/mol

- どういたいしつりょう: 188.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760024-10.0g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1760024-0.25g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 0.25g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1760024-5g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 5g |

$3728.0 | 2023-09-20 | ||

| Enamine | EN300-1760024-0.5g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 0.5g |

$1234.0 | 2023-09-20 | ||

| Enamine | EN300-1760024-0.05g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1760024-5.0g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1760024-1.0g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1760024-0.1g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 0.1g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1760024-2.5g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1760024-10g |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |

2228345-93-3 | 10g |

$5528.0 | 2023-09-20 |

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

2228345-93-3 (1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬